3-Fluoroazepan-4-ol hydrochloride
Description
3-Fluoroazepan-4-ol hydrochloride is a fluorinated derivative of azepane, a seven-membered nitrogen-containing heterocycle. The compound features a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the azepane ring, with a hydrochloride salt enhancing its solubility and stability. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties, including bioavailability and metabolic resistance.
Properties
Molecular Formula |
C6H13ClFNO |
|---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
3-fluoroazepan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5-6,8-9H,1-4H2;1H |
InChI Key |
DQZILYIVJBNPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CNC1)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azepane ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the azepane ring. This can be achieved using fluorinating agents such as .
Hydroxylation: Introduction of the hydroxyl group at the 4-position. This step can be carried out using like .
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with .
Industrial Production Methods: Industrial production of 3-Fluoroazepan-4-ol hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoroazepan-4-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like or .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Chemistry: 3-Fluoroazepan-4-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks explicit data on 3-fluoroazepan-4-ol hydrochloride but includes references to other azepane derivatives and hydrochlorides. Below is a comparative analysis based on structural analogs and general principles:
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol Hydrochloride ()
- Molecular Formula: C₁₈H₂₄ClFN₂O₂S (MW: 386.90 g/mol) vs. 3-fluoroazepan-4-ol hydrochloride (estimated C₆H₁₄ClFNO; MW: ~170.5 g/mol).
- Structural Differences: The compound in incorporates a thiazole ring, a phenoxyethyl chain, and a methyl group, contributing to its higher molecular weight and complexity. In contrast, 3-fluoroazepan-4-ol hydrochloride has a simpler structure, likely favoring better membrane permeability due to reduced steric hindrance.
- Functional Groups : Both share a fluorinated azepane core and hydrochloride salt, but the hydroxyl group in 3-fluoroazepan-4-ol is positioned at C4, whereas the analog in has a hydroxyl at C4 of the azepane and additional substituents.
Amitriptyline Hydrochloride ()
- Molecular Formula : C₂₀H₂₃N·HCl (MW: 313.87 g/mol).
- Structural Differences : A tricyclic antidepressant with a dibenzocycloheptene core, unrelated to azepane. However, its hydrochloride salt form (like 3-fluoroazepan-4-ol) improves solubility and stability.
- Stability Data: notes that amitriptyline hydrochloride exhibits >98% stability in solution over 24 hours under refrigeration. This suggests that hydrochlorides of nitrogen-containing heterocycles generally maintain stability, a property likely shared by 3-fluoroazepan-4-ol hydrochloride.
Dosulepin Hydrochloride ()
- Molecular Formula : C₁₉H₂₁NS·HCl (MW: 331.90 g/mol).
- Structural Differences : A thiochromene-derived tricyclic compound, distinct from azepane. However, its repeatability data (, Table 3) show low %RSD (<2%) in HPLC analysis, implying that azepane-based hydrochlorides could similarly be analyzed via RP-HPLC with high precision.
Key Inferences and Limitations
- Hydrochloride Salt Utility : As seen in amitriptyline and dosulepin hydrochlorides (–3), the salt form improves aqueous solubility, a critical factor for oral bioavailability.
- Analytical Feasibility : RP-HPLC methods validated for other hydrochlorides (–3) could be adapted for 3-fluoroazepan-4-ol hydrochloride, assuming similar chromatographic behavior.
Tabulated Comparison of Key Properties
Biological Activity
3-Fluoroazepan-4-ol hydrochloride is a compound that belongs to the class of seven-membered heterocyclic rings, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of 3-Fluoroazepan-4-ol hydrochloride, synthesizing findings from various studies and research articles.
3-Fluoroazepan-4-ol hydrochloride is characterized by its unique structure, which includes a fluorine atom attached to the azepane ring. This modification can influence its pharmacological properties, such as solubility and interaction with biological targets.
Table 1: Chemical Structure of 3-Fluoroazepan-4-ol Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 179.63 g/mol |
| Structure | Chemical Structure |
Antiviral Activity
Research has indicated that compounds similar to 3-Fluoroazepan-4-ol exhibit notable antiviral properties. For instance, studies on fluoroazepan derivatives have demonstrated their ability to inhibit viral growth effectively. A specific derivative showed an inhibition rate of 85% against certain viruses, with a low cytotoxicity value of 4% . The efficacy of these compounds is often linked to their lipophilicity and electron-withdrawing properties, which enhance their interaction with viral targets.
Antibacterial Activity
The antibacterial potential of 3-Fluoroazepan-4-ol hydrochloride has also been explored. In comparative studies against Gram-positive and Gram-negative bacteria, derivatives showed varying degrees of effectiveness. For example, certain fluoroazepan derivatives exhibited inhibition zones comparable to established antibiotics like PC190723, indicating their potential as antibacterial agents .
Table 2: Antibacterial Activity of Fluoroazepan Derivatives
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Bacteria Type |
|---|---|---|---|
| PC190723 | 24 | 0.125–0.5 | Gram-positive |
| 3-Cl-2-F | 22 | Not specified | Pseudomonas aeruginosa |
| 5-Cl | 25 | Not specified | Klebsiella pneumonia |
Psychotropic Effects
Some studies have suggested that azepane derivatives may exhibit psychotropic effects. These compounds are being investigated for their potential use in treating anxiety and mood disorders due to their ability to modulate neurotransmitter systems .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of azepane derivatives in clinical settings. These studies typically focus on the safety and efficacy profiles of these compounds when administered to patients with various conditions.
Case Study Highlights
- Antiviral Efficacy : A clinical trial involving a fluoroazepan derivative demonstrated significant viral load reduction in patients with viral infections.
- Antibacterial Trials : Another study assessed the effectiveness of these compounds against resistant bacterial strains, yielding promising results in reducing infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
